Nybomycin deriv -

Nybomycin deriv

Catalog Number: EVT-10910971
CAS Number:
Molecular Formula: C18H20ClN3O3
Molecular Weight: 361.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of nybomycin can be achieved through both natural extraction and synthetic routes. The natural extraction involves fermentation processes using specific Streptomyces strains. For instance, large-scale fermentation of Streptomyces sp. AD-3-6 has been reported, yielding various nybomycin derivatives through iterative chromatography techniques such as silica gel column chromatography and high-performance liquid chromatography .

On the synthetic side, methodologies have been developed to create fused tricyclic oxazino-2-quinolones under phase-transfer catalyzed conditions. This approach allows for the generation of structural analogs of nybomycin and its derivatives, enabling further exploration of their biological activities .

Molecular Structure Analysis

Structure and Data

Nybomycin's molecular structure is characterized by a complex arrangement that includes a pyrido[3,2-g]quinoline core. The compound's structure features multiple functional groups that contribute to its biological activity. Key structural features include:

  • A fused tricyclic system
  • Multiple hydroxyl and carbonyl groups
  • An exocyclic methylene group at C-4 in some derivatives

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses have been utilized to elucidate the structural characteristics of nybomycin and its derivatives, confirming their identities through comparison with literature values .

Chemical Reactions Analysis

Reactions and Technical Details

Nybomycin participates in various chemical reactions that are significant for its antibacterial activity. It acts primarily by inhibiting bacterial type II topoisomerases, which are crucial for DNA replication and transcription. The mechanism involves the stabilization of DNA cleavage complexes, leading to the formation of nicked or linear DNA forms during replication processes.

In vitro studies have demonstrated that nybomycin can induce DNA damage at concentrations lower than those required for traditional antibiotics, showcasing its potential as a novel antibacterial agent .

Mechanism of Action

Process and Data

The mechanism of action of nybomycin involves its interaction with bacterial DNA gyrase, an enzyme critical for maintaining DNA supercoiling during replication. Nybomycin inhibits this enzyme by stabilizing the DNA cleavage complex, resulting in single-stranded breaks in the DNA. This action is particularly effective against fluoroquinolone-resistant bacterial strains, highlighting its therapeutic potential in treating infections caused by resistant pathogens .

Experimental data indicate that at concentrations as low as 2 μM, nybomycin can significantly affect DNA topology, promoting the formation of nicked DNA structures while preventing proper DNA relaxation necessary for replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nybomycin exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₄H₁₁N₃O₃
  • Molecular Weight: 269.25 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting points vary among derivatives but are generally within a defined range based on structural modifications.

These properties influence its bioavailability and efficacy as an antibiotic agent .

Applications

Scientific Uses

Nybomycin has garnered attention for its potential applications in various scientific fields:

  1. Antibacterial Research: Its effectiveness against multi-resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  2. Tuberculosis Treatment: Nybomycin has shown promise in targeting dormant mycobacterial infections, offering a potential treatment avenue for tuberculosis .
  3. Metabolic Engineering: Research into the biosynthetic pathways of nybomycin has implications for metabolic engineering approaches aimed at enhancing production yields through synthetic biology techniques .
Biosynthetic Pathways and Genetic Engineering of Nybomycin Derivatives

Identification and Functional Analysis of Nybomycin Biosynthetic Gene Clusters

The nybomycin biosynthetic gene cluster (BGC) was first identified in the marine actinomycete Streptomyces albus subsp. chlorinus NRRL B-24108 through systematic activation of cryptic secondary metabolite clusters. This 36 kb genomic region contains 33 open reading frames, designated nybA to nybZ, with nine showing significant homology to genes involved in streptonigrin biosynthesis—a structurally related compound featuring a pyrido[3,2-g]quinoline core [1] [6]. Key biosynthetic genes were functionally annotated through bioinformatic analysis and confirmed via heterologous expression:

  • Core biosynthesis genes: nybA encodes a 3-carboxy-cis,cis-muconate cycloisomerase (71% identity to stnL in streptonigrin pathway); nybB encodes an FAD-binding protein (66% identity to stnK1); nybC encodes an NADPH:quinone reductase (81% identity to stnH1) [1].
  • Oxidative tailoring genes: nybN and nybO encode cytochrome P450 monooxygenases predicted to catalyze ring hydroxylation and oxidative coupling reactions essential for forming nybomycin’s tetracyclic framework [6].
  • Transport and resistance: nybV encodes an ABC transporter likely involved in both nybomycin export and self-resistance mechanisms [1].

Essentiality of the entire cluster was demonstrated through truncation experiments. Expression of partially overlapping bacterial artificial chromosomes (BACs) 4M14 (lacking nybS-nybZ) and 6M11 (lacking nybL-nybZ) in Streptomyces albus Del14 failed to produce nybomycin, confirming that the 3’-terminal regulatory genes (nybS to nybZ) are indispensable for biosynthesis [1] [6].

Table 1: Core Nybomycin Biosynthetic Genes and Predicted Functions

GeneSize (aa)Predicted FunctionHomologous Gene in Streptonigrin ClusterIdentity (%)
nybA4753-carboxy-cis,cis-muconate cycloisomerasestnL71
nybB669FAD-binding proteinstnK166
nybC325NADPH:quinone reductasestnH181
nybN412Cytochrome P450 monooxygenasestnE168
nybO398Cytochrome P450 monooxygenasestnE265
nybV521ABC transporterstnM62

Role of Regulatory Genes in Nybomycin Production and Deregulation Strategies

The nybomycin BGC harbors four transcriptional regulators (nybW, nybX, nybY, nybZ) at its 3’-terminus that exert stringent control over biosynthesis. RNA sequencing analyses revealed that these regulators, particularly nybW, function as pathway-specific repressors that limit nybomycin titers during the growth phase in native and heterologous hosts [2] [3].

Deregulation strategies have proven highly effective for enhancing production:

  • Single regulator deletion: Knockout of nybW in Streptomyces albidoflavus NYB-6B enabled earlier onset of biosynthesis during exponential growth, increasing titers by 2.1-fold (from 0.86 mg/L to 1.8 mg/L) [3].
  • Combinatorial deletion: Removal of the entire regulatory module (nybW-nybZ) in strain NYB-9 eliminated cluster repression, boosting production to 8.2 mg/L—a 9.5-fold increase over the parental strain [2].
  • Promoter replacements: Replacement of native promoters with constitutive synthetic promoters (PkasOP* and P41) upstream of biosynthetic genes circumvented native regulation, enhancing expression throughout all growth phases [3].

These interventions collectively shifted nybomycin production from stationary phase to growth phase, significantly improving volumetric productivity. The deregulated cluster in strain NYB-11 (lacking all four regulators and engineered for precursor flux) achieved 12 mg/L nybomycin—representing a 15-fold enhancement over the original heterologous producer [2] [3].

Heterologous Expression Systems for Enhanced Nybomycin Derivative Synthesis

Heterologous expression provides a powerful solution for bypassing silent or poorly expressed nybomycin clusters in native strains. Initial expression was achieved using a bacterial artificial chromosome (BAC 4N24) harboring the intact cluster transformed into Streptomyces albus Del14, yielding 0.86 mg/L nybomycin [1] [6]. Critical advancements include:

  • Chassis optimization: Streptomyces albidoflavus Del14 emerged as a superior host due to its minimal native metabolite background, enabling cleaner detection and higher yields compared to Streptomyces lividans TK24, which failed to produce detectable nybomycin [1] [2].
  • Vector engineering: Incorporation of synthetic promoters (PkasOP* and P41) via BAC recombineering addressed temporal expression mismatches. Reporter assays confirmed these promoters drove constitutive expression throughout fermentation, unlike the native Perm* promoter that failed during production phases [3].
  • Cluster refactoring: Expression of the "minimal cluster" (34 kb containing only nybA-nybT) in NYB-8 confirmed non-essentiality of nybU-nybZ for biosynthesis while simplifying the engineering landscape [2].

Table 2: Heterologous Host Performance for Nybomycin Production

Host StrainExpression VectorNybomycin TiterKey Advantages
Streptomyces albus Del14BAC 4N240.86 mg/LInitial successful heterologous expression
Streptomyces lividans TK24BAC 4N24Not detectedUnsuitable due to poor cluster expression
S. albidoflavus Del14 (4N24)BAC 4N240.86 mg/LClean metabolic background
S. albidoflavus NYB-6BEngineered BAC1.7 mg/LConstitutive promoter usage (PkasOP*)
S. albidoflavus NYB-9Deregulated cluster8.2 mg/LDeletion of repressors (nybW-nybZ)
S. albidoflavus NYB-11Optimized construct12 mg/LCombined deregulation and precursor engineering

Metabolic Engineering Approaches for Precursor Flux Optimization

Precursor availability critically constrains nybomycin biosynthesis, as its pyrido[3,2-g]quinoline skeleton requires aromatic amino acid precursors (chorismate, tryptophan) and C2/C3 units (phosphoenolpyruvate, erythrose-4-phosphate). Metabolic engineering in Streptomyces albidoflavus targeted four key nodes:

  • Pentose phosphate pathway (PPP):
  • Overexpression of zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase) under PkasOP* increased NADPH supply and erythrose-4-phosphate flux, elevating nybomycin titers by 38% [2] [3].
  • Combinatorial enhancement of transketolase (tkt) amplified carbon shunting into aromatic precursor synthesis [3].
  • Shikimate pathway:
  • Constitutive expression of aroG (DAHP synthase feedback-resistant mutant) and aroB (dehydroquinate synthase) increased chorismate availability. Coupling this with entC (isochorismate synthase) overexpression enhanced branch point flux toward the tetracyclic scaffold [3].
  • CoA ester supply:
  • Overexpression of matB (malonyl-CoA synthetase) and accA (acetyl-CoA carboxylase) under P41 promoter increased malonyl-CoA pools by 2.3-fold, supporting polyketide-derived moieties in nybomycin [2].
  • Carbon source optimization:
  • Mannitol feeding experiments demonstrated superior precursor yield coefficients compared to glucose, attributed to its efficient oxidation to fructose-6-phosphate—a direct PPP entry point [3].

These interventions, combined with regulatory gene deletions, enabled the sixth-generation strain NYB-6B to reach 1.7 mg/L nybomycin. Further integration with CRISPR interference-mediated knockdown of competing pathways (e.g., TCA cycle genes gltA1 and atoB3) in strain NYB-11 maximized precursor flux, achieving titers of 12 mg/L—a benchmark for derivative biosynthesis studies [2] [3] [5].

Properties

Product Name

Nybomycin deriv

IUPAC Name

6-[(dimethylamino)methyl]-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione;hydrochloride

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C18H19N3O3.ClH/c1-10-5-15(23)21-9-24-18-16-13(7-12(10)17(18)21)11(8-19(2)3)6-14(22)20(16)4;/h5-7H,8-9H2,1-4H3;1H

InChI Key

FALWMIAEJSRSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CN(C)C)C.Cl

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